molecular formula C8H15Br B2597839 1-(4-Bromobutyl)-2-methylcyclopropane CAS No. 1824502-85-3

1-(4-Bromobutyl)-2-methylcyclopropane

Cat. No.: B2597839
CAS No.: 1824502-85-3
M. Wt: 191.112
InChI Key: CJPKXJHLZQVZLL-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-2-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a 4-bromobutyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobutyl)-2-methylcyclopropane typically involves the reaction of 2-methylcyclopropane with 4-bromobutyl bromide under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutyl)-2-methylcyclopropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Various substituted cyclopropanes.

    Oxidation: Alcohols or ketones.

    Reduction: Hydrocarbons.

Scientific Research Applications

1-(4-Bromobutyl)-2-methylcyclopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-2-methylcyclopropane involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological pathways, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

  • 1-(4-Bromobutyl)-3-methylcyclopropane
  • 1-(4-Bromobutyl)-2-ethylcyclopropane
  • 1-(4-Bromobutyl)-2,2-dimethylcyclopropane

Uniqueness: 1-(4-Bromobutyl)-2-methylcyclopropane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

1-(4-bromobutyl)-2-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-7-6-8(7)4-2-3-5-9/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPKXJHLZQVZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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